4-Methoxy-2-[(2E)-1-methoxy-3-phenyl-2-propen-1-ylidene]-4-cyclopentene-1,3-dione; Lucidone, methyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyllucidone can be synthesized through a series of chemical reactions. One reported method involves the reduction and rearrangement of dimethyl fumarate in a one-pot reaction, followed by a Diels-Alder reaction with a methoxy-substituted cyclobutene dione . This synthetic route yields methyllucidone with a total yield of approximately 43% over three steps .
Industrial Production Methods: Industrial production of methyllucidone is not widely documented. the extraction from natural sources, such as Lindera erythrocarpa, remains a primary method. The extraction process typically involves solvent extraction followed by purification steps to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: Methyllucidone undergoes various chemical reactions, including:
Oxidation: Methyllucidone can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in methyllucidone, leading to different derivatives.
Substitution: Methyllucidone can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Methyllucidone has a wide range of scientific research applications, including:
Mechanism of Action
Methyllucidone exerts its effects primarily through the activation of antioxidant signaling pathways. It upregulates the expression of heme oxygenase 1 and promotes the nuclear translocation of nuclear factor-E2-related factor 2, which are key components of the cellular antioxidant defense system . Additionally, methyllucidone activates the phosphatidylinositol 3-kinase and Akt pathways, further enhancing its neuroprotective and antioxidant effects .
Comparison with Similar Compounds
- Lucidone
- Ethyllucidone
- Linderone
- Methyllinderone
Properties
IUPAC Name |
4-methoxy-2-(1-methoxy-3-phenylprop-2-enylidene)cyclopent-4-ene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-13(9-8-11-6-4-3-5-7-11)15-12(17)10-14(20-2)16(15)18/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FITVJPYUOAZKPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C(=C(C=CC2=CC=CC=C2)OC)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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